4-piperidin-1-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide
Overview
Description
4-piperidin-1-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
The synthesis of 4-piperidin-1-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the following steps:
Formation of the sulfonyl chloride intermediate: This is achieved by reacting piperidine with chlorosulfonic acid under controlled conditions.
Coupling with the benzamide derivative: The sulfonyl chloride intermediate is then reacted with N-[3-(trifluoromethyl)phenyl]benzamide in the presence of a base such as triethylamine to form the final product.
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
4-piperidin-1-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-piperidin-1-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Biological Studies: The compound is employed in biological assays to study its effects on various cell lines, including cancer cells, to evaluate its cytotoxicity and potential as an anticancer agent.
Pharmaceutical Research: It is investigated for its potential use in the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 4-piperidin-1-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and cell proliferation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
4-piperidin-1-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide can be compared with other sulfonamide derivatives, such as:
4-amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide: This compound also exhibits biological activities but may differ in its potency and selectivity.
N4-substituted sulfonamides: These compounds have been studied for their antimicrobial and anticancer properties, similar to this compound.
The uniqueness of this compound lies in its specific structural features, such as the presence of the piperidine and trifluoromethyl groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c20-19(21,22)15-5-4-6-16(13-15)23-18(25)14-7-9-17(10-8-14)28(26,27)24-11-2-1-3-12-24/h4-10,13H,1-3,11-12H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLGQDUPINDXNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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